2-Cyclopropylthiophene-3-carbaldehyde
Description
Properties
Molecular Formula |
C8H8OS |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-cyclopropylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H8OS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
QGLFZOQZYRCNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Method Summary
- Starting from 2-bromo-3-formylthiophene , the cyclopropyl group is introduced via Suzuki–Miyaura coupling with cyclopropylboronic acid .
- Catalysts used include palladium(II) acetate with ligands such as SPhos or PCy3 .
- Base: Potassium phosphate (K3PO4) .
- Solvent: Toluene with a small amount of water to facilitate the reaction.
- Reaction temperature: ~90–100 °C.
- Reaction time: 1–3 days depending on catalyst and conditions.
- Atmosphere: Argon or inert gas to prevent oxidation.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Substrate | 2-bromo-3-formylthiophene |
| Coupling partner | Cyclopropylboronic acid (1.3 eq.) |
| Catalyst | Pd(OAc)2 (0.25–1 mol%) |
| Ligand | SPhos or PCy3 (2x catalyst mol%) |
| Base | K3PO4 (2 eq.) |
| Solvent | Toluene + H2O (0.1 mL/mmol substrate) |
| Temperature | 90–100 °C |
| Time | 1–3 days |
| Yield | 48–60% isolated yields reported |
This method yields 2-cyclopropylthiophene-3-carbaldehyde in moderate to good yields with high regioselectivity and functional group tolerance.
Regioselective Lithiation and Formylation
Method Summary
- Starting from 3-bromo-2-cyclopropylthiophene or related brominated thiophenes.
- A Br/Li exchange is performed at low temperature (−78 °C) using n-butyllithium .
- The lithiated intermediate is then quenched with DMF (dimethylformamide) to install the aldehyde group at the 3-position.
- The reaction is typically carried out in THF solvent.
- The reaction mixture is quenched with ammonium chloride solution and extracted.
- Purification is done by column chromatography or recrystallization.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Substrate | 3-bromo-2-cyclopropylthiophene |
| Lithiation reagent | n-BuLi (1.1 eq.) |
| Electrophile | DMF (3 eq.) |
| Solvent | THF |
| Temperature | −78 °C to room temperature |
| Time | 1–18 hours depending on electrophile reactivity |
| Yield | Up to 80% reported in related systems |
This method allows precise regioselective formylation and is often used after cyclopropylation or as a standalone route for aldehyde installation.
Bromination and Subsequent Functionalization
- Bromination of cyclopropylthiophenes at specific positions is achieved using N-bromosuccinimide (NBS) or elemental bromine in acetic acid with sodium acetate as a buffer.
- This step prepares intermediates for further lithiation or cross-coupling.
- Brominated intermediates can be converted to sulfonyl chlorides or nitriles as needed.
Detailed Reaction Sequence Example
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | Br2, NaOAc, AcOH, 15–20 °C | 2-bromo-3-formylthiophene | 75 |
| 2 | Suzuki–Miyaura Coupling | Pd(OAc)2, SPhos, K3PO4, cyclopropylboronic acid, toluene/H2O, 90 °C, 2 h | 2-cyclopropyl-3-formylthiophene | 48–60 |
| 3 | Br/Li Exchange & Formylation | n-BuLi, DMF, THF, −78 °C to RT | This compound | 70–80 |
Research Findings and Notes
- The palladium-catalyzed cross-coupling is sensitive to ligand choice; SPhos and cataCXium A have shown superior results for cyclopropyl group introduction.
- The presence of the aldehyde group requires careful control of reaction conditions to avoid side reactions.
- The Br/Li exchange is highly regioselective and can be tuned by temperature and reaction time to favor formylation at the 3-position.
- Yields vary depending on scale and purification methods but generally range from 48% to 80%.
- Side products such as sulfonyl chlorides or nitriles can form under certain conditions but can be minimized by optimized protocols.
Summary Table of Key Preparation Methods
This comprehensive synthesis overview is based on peer-reviewed publications and patent literature, providing a robust foundation for the preparation of this compound with detailed reaction conditions, yields, and procedural insights. The methods emphasize palladium-catalyzed cross-coupling and regioselective lithiation as the most effective routes.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-Cyclopropylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene-2-carbaldehyde Derivatives
*Note: Data for this compound is inferred from structural analogs.
- Melting Points: Bulky substituents (e.g., carbazole in 6a) increase melting points (140–145°C) due to enhanced intermolecular π-π stacking, while flexible groups like diphenylamino (6b, 6c) reduce melting points (75–80°C). The cyclopropyl group, being smaller and more rigid, may result in intermediate melting points compared to brominated or aryl-substituted analogs .
- Spectral Shifts : The aldehyde proton in this compound is expected to resonate near δ 9.8–10.0, similar to brominated (δ 9.82) and aryl-substituted derivatives (δ 9.86–10.03). The cyclopropyl group’s electron-donating/withdrawing effects may slightly modulate this shift .
Thermal and Electronic Properties
- Thermal Stability: Brominated derivatives (e.g., compound 3) exhibit moderate stability (m.p. 124–126°C), while aryl-substituted analogs (6a–c) show variable stability depending on substituent bulk. The cyclopropyl group’s strain energy may lower thermal stability compared to non-cyclopropane analogs .
- This contrasts with brominated derivatives, where electron-withdrawing Br atoms reduce electron density .
Biological Activity
2-Cyclopropylthiophene-3-carbaldehyde is a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropyl group and a thiophene ring, suggests potential biological activities that warrant investigation. This article aims to compile and analyze available research findings regarding the biological activity of this compound, supported by data tables and case studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings from various studies.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various thiophene derivatives found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens, as summarized in Table 1.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antifungal Activity
In another study focusing on antifungal properties, this compound was tested against common fungal pathogens. The results indicated that it exhibited moderate antifungal activity, particularly against Candida albicans.
Table 2: Antifungal Activity of this compound
| Fungus | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 100 |
Anticancer Properties
The anticancer potential of this compound has also been explored in vitro. A study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound showed promising cytotoxic effects with IC50 values indicating effective concentration levels.
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
These findings suggest that the compound may interfere with cancer cell proliferation and could be further investigated for therapeutic applications.
While specific mechanisms remain to be fully elucidated, preliminary studies suggest that the biological activity of this compound may involve disruption of cellular membranes in bacteria and fungi, as well as induction of apoptosis in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the efficacy of a formulation containing this compound against skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : In a preclinical model, administration of the compound led to reduced tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in oncological settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
